(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
This compound is a benzothiazole derivative characterized by a (Z)-configured imine bond connecting two benzothiazole moieties. The parent benzothiazole rings are substituted with 4,7-dimethoxy and 3-methyl groups on one ring and a carboxamide group at the 6-position on the other. The stereoelectronic properties of the Z-isomer are critical for its biological interactions, as the spatial arrangement of substituents influences binding affinity and selectivity .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-21-15-12(23-2)6-7-13(24-3)16(15)26-18(21)20-17(22)10-4-5-11-14(8-10)25-9-19-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVFPSLVXUAAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.4 g/mol. Its structure features a benzo[d]thiazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 868370-83-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) have shown promising results in inducing apoptosis in cancer cells. For instance, a study indicated that benzothiazole derivatives could activate procaspase-3, leading to enhanced caspase-3 activity and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .
Case Study: Apoptosis Induction
In a comparative study, the compound was evaluated against several cancer cell lines:
- Cell Lines : U937 (procaspase-3 over-expressing), MCF-7 (procaspase-3 non-expressing)
- Mechanism : Induction of apoptosis via procaspase activation
- Findings : The compound exhibited significant selectivity and potency in activating procaspase-3 compared to control compounds.
Antimicrobial Activity
The biological evaluation of thiazole derivatives has also revealed significant antimicrobial properties. Compounds containing thiazole moieties have been reported to possess broad-spectrum activity against various pathogens.
Comparative Antimicrobial Activity
| Compound | Activity Type | Reference |
|---|---|---|
| Benzothiazole Derivative A | Antimicrobial | |
| Benzothiazole Derivative B | Anticancer | |
| (Z)-N-(4,7-dimethoxy...) | Antimicrobial |
Enzyme Inhibition
Benzothiazoles are also recognized for their ability to inhibit specific enzymes. One notable target is the NQO2 enzyme, which plays a role in oxidative stress responses.
Inhibition Data
A recent study assessed various benzothiazole derivatives for their inhibitory effects on NQO2:
- IC50 Values : The most potent compounds exhibited IC50 values ranging from 108 nM to 12 µM.
| Compound | IC50 (nM) |
|---|---|
| Compound 1 | 108 |
| Compound 2 | 123 |
| (Z)-N-(4,7-dimethoxy...) | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly enhance their anticancer and antimicrobial properties. For example:
- Electron-withdrawing groups at certain positions have been shown to increase potency against cancer cells.
- Hydrophobic interactions play a critical role in binding affinity towards biological targets.
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Methoxy groups : These enhance solubility and may influence biological interactions.
- Carboxamide functional group : This is often associated with enhanced pharmacological properties.
Biological Activities
Research indicates that compounds containing benzo[d]thiazole scaffolds exhibit significant biological activities, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzo[d]thiazole | Methyl group substitution | Antimicrobial |
| 5-Fluoro-2-methylbenzamide | Fluorine substitution | Anticancer |
| 7-Methoxybenzothiazole | Methoxy group addition | Enzyme inhibition |
The presence of methoxy and carboxamide groups in (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is believed to enhance its biological activity compared to other similar compounds.
Potential Applications
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. The benzo[d]thiazole moiety is known to exhibit activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound's structural features suggest potential efficacy against cancer cell lines. Studies on related compounds have demonstrated activity against breast cancer cell lines (e.g., MCF7), indicating that this compound may also possess similar properties .
- Enzyme Inhibition : The methoxy substituents may enhance the compound's ability to inhibit specific enzymes involved in disease processes, making it a candidate for further investigation in drug design.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three classes of analogs: fluorobenzamide derivatives, STING agonists, and quinolinium iodides.
Table 1: Comparative Analysis of Key Compounds
Key Findings
Substituent Effects
- Target Compound vs. The methoxy and methyl groups in both compounds enhance lipophilicity, favoring membrane penetration .
- The target compound’s simpler structure may offer better pharmacokinetics for central nervous system targets .
- Quinolinium Iodides (I8): These charged compounds exhibit lower solubility in nonpolar environments but may interact strongly with nucleic acids or enzymes via ionic interactions. The target compound’s neutral structure suggests broader tissue distribution .
Stereochemical and Electronic Considerations
- The (Z)-configuration in the target compound creates a planar geometry, facilitating π-π stacking with aromatic residues in biological targets. This contrasts with the (E)-isomers observed in ’s quinolinium derivatives, which adopt non-planar conformations .
- Electron-Donating Groups : The 4,7-dimethoxy substituents stabilize the benzothiazole core through electron donation, enhancing metabolic stability compared to analogs with electron-withdrawing groups (e.g., fluorine in the fluorobenzamide derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
